An In-depth Technical Guide to the Synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide
An In-depth Technical Guide to the Synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a valuable intermediate in contemporary drug discovery and development. The strategic incorporation of a gem-difluoro motif on a cyclohexyl ring offers a powerful tool for modulating the physicochemical properties of bioactive molecules, including metabolic stability and lipophilicity. The terminal N-methoxy-N-methylamide (Weinreb amide) functionality serves as a versatile handle for the mild and high-yield construction of ketones via reaction with organometallic reagents. This document outlines a validated two-stage synthetic approach, beginning with the geminal difluorination of a readily available ketoester, followed by saponification and subsequent amide coupling. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested experimental protocols, and present a logical framework for process optimization.
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of complex molecules with precisely controlled stereochemistry and functionality is the cornerstone of modern pharmaceutical development. Fluorine-containing organic compounds have gained prominence due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered pKa.[1][2] The gem-difluoromethylene group (CF2) is of particular interest as it serves as a non-hydrolyzable isostere for a carbonyl or ether linkage, profoundly influencing the conformational preferences and electronic properties of a molecule without introducing significant steric bulk.
Simultaneously, the Weinreb amide has been established as a superior acylating agent in organic synthesis.[3][4] Its ability to react with a wide range of organometallic reagents to form ketones, without the common side-reaction of over-addition that plagues more reactive acylating agents like acid chlorides or esters, makes it an indispensable tool.[4][5] The stability of the N-methoxy-N-methylamide moiety to many reaction conditions allows for its incorporation early in a synthetic sequence.
This guide, therefore, details a reliable pathway to 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a building block that synergistically combines the benefits of gem-difluorination with the synthetic versatility of a Weinreb amide.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule (II) suggests a straightforward disconnection at the amide bond. This reveals 4,4-difluorocyclohexanecarboxylic acid (I) and N,O-dimethylhydroxylamine as the immediate precursors. The difluorinated carboxylic acid (I) can, in turn, be derived from a commercially available starting material, ethyl 4-oxocyclohexanecarboxylate, through a key geminal difluorination step followed by ester hydrolysis. This strategy leverages common and well-documented transformations, ensuring a high probability of success and scalability.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of the Core Intermediate: 4,4-Difluorocyclohexanecarboxylic Acid (I)
The synthesis of the key difluorinated intermediate is achieved in two high-yielding steps from ethyl 4-oxocyclohexanecarboxylate.
Mechanistic Considerations: Deoxofluorination
The conversion of a ketone to a gem-difluoride is a cornerstone of organofluorine chemistry. While hazardous reagents like sulfur tetrafluoride (SF4) can achieve this, modern synthesis overwhelmingly favors safer, liquid-phase reagents. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are the reagents of choice.[6][7][8]
The mechanism involves the initial attack of the carbonyl oxygen onto the electrophilic sulfur atom of DAST, displacing a fluoride ion. This intermediate then collapses, with the newly liberated fluoride attacking the carbocationic center, forming a hemi-ketal-like fluorosulfite intermediate. A second fluoride displacement, either through an SN1 or SN2-like pathway, generates the final gem-difluoro compound and sulfur-containing byproducts. The choice of an ester as the starting material is strategic, as esters are unreactive towards DAST under these conditions.[9]
Experimental Protocol: Step 1 - Geminal Difluorination of Ethyl 4-oxocyclohexanecarboxylate
-
Setup: To a dry, argon-purged flask equipped with a magnetic stirrer and a dropping funnel, add ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate (NaHCO3) solution with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purification: The crude ethyl 4,4-difluorocyclohexanecarboxylate is typically of sufficient purity for the next step. If required, purification can be achieved by flash column chromatography on silica gel.
Experimental Protocol: Step 2 - Saponification to 4,4-Difluorocyclohexanecarboxylic Acid (I)
-
Setup: Dissolve the crude ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).[10]
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H2O) (5.0 eq) to the solution.[10]
-
Reaction: Stir the mixture vigorously at room temperature overnight (approx. 16 hours). Monitor reaction completion by TLC or LC-MS.
-
Acidification: Upon completion, dilute the mixture with ethyl acetate and cool in an ice bath. Carefully adjust the pH to ~3-4 with 1 M hydrochloric acid (HCl).[10]
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid (I) as a white solid.[10]
Data Summary: Synthesis of Intermediate (I)
| Step | Starting Material | Key Reagents | Solvent(s) | Typical Yield | Ref. |
| 1 | Ethyl 4-oxocyclohexanecarboxylate | DAST | DCM | 85-95% | [6][7] |
| 2 | Ethyl 4,4-difluorocyclohexanecarboxylate | LiOH·H2O | THF, Water | 95-99% | [10] |
Synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (II)
The final step involves the formation of the Weinreb amide from the difluorinated carboxylic acid.
Mechanistic Considerations: Weinreb Amide Formation
The direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride requires activation of the carboxyl group. Numerous peptide coupling reagents can achieve this, such as dicyclohexylcarbodiimide (DCC) or BOP reagent.[5][11] A highly effective and scalable alternative involves the in-situ generation of a reactive intermediate. One powerful method utilizes phosphorus-based reagents. For instance, reacting the carboxylic acid with phosphorus trichloride in the presence of N,O-dimethylhydroxylamine can directly yield the Weinreb amide in high yields, even for sterically hindered substrates.[12] This method is suitable for large-scale production.[4][12]
The reaction proceeds by forming a highly reactive acylating intermediate, which is then readily attacked by the nitrogen of N,O-dimethylhydroxylamine to form the stable amide product. The use of N,O-dimethylhydroxylamine hydrochloride necessitates the addition of a base, such as triethylamine or pyridine, to liberate the free amine for the reaction.
Experimental Protocol: Step 3 - Weinreb Amide Formation
-
Setup: To a flame-dried, argon-purged flask, add 4,4-difluorocyclohexanecarboxylic acid (I) (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and anhydrous toluene (~0.3 M).
-
Reagent Addition: Add phosphorus trichloride (PCl3) (0.5 eq) to the suspension at room temperature.[12]
-
Reaction: Heat the reaction mixture to 60 °C and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[12]
-
Cooling & Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with water, then brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (II).
Data Summary: Synthesis of Final Product (II)
| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Ref. |
| 3 | 4,4-Difluorocyclohexanecarboxylic acid (I) | N,O-dimethylhydroxylamine HCl, PCl3 | Toluene | 80-90% | [3][12] |
Overall Process Workflow
The complete synthetic sequence is a robust, three-step process starting from a commercially available ketoester. Each step employs well-understood chemistry and standard laboratory techniques, making the overall process highly amenable to scale-up for drug development campaigns.
Caption: Forward synthesis workflow for the target molecule.
Conclusion
The synthetic route detailed herein provides a reliable and efficient method for the preparation of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide. By combining a robust deoxofluorination protocol with a scalable Weinreb amide formation, this guide offers researchers and drug development professionals a clear pathway to a valuable molecular building block. The mechanistic insights and detailed protocols are designed to be self-validating and serve as a strong foundation for the synthesis of next-generation fluorinated pharmaceutical candidates.
References
-
Niu, T., et al. (2014). A General and Scalable Approach for the Synthesis of Weinreb Amides. Synthesis, 46(03), 320-330. [Link]
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]
- Google Patents. (2005).
-
TutorChase. How do you prepare a Weinreb amide?. [Link]
- Google Patents. (2022). 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)
-
Phan, D. H., et al. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(15), 5617-5622. [Link]
- Google Patents. (2015). Preparation method of 4,4-difluorocyclohexanecarboxylic acid. CN105061188A.
-
Sonnenberg, H., et al. (1991). Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. The Journal of Organic Chemistry, 56(12), 4069-4071. [Link]
-
Houben-Weyl. (2014). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. [Link]
- Google Patents. (2019). Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. WO2019016828A1.
-
ResearchGate. (2002). Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). [Link]
-
Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474-4477. [Link]
-
Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]
-
ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. [Link]
- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
-
Journal of the American Chemical Society. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. [Link]
-
QuickCompany. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]
-
PubChem. 4,4-Difluorocyclohexanecarboxylic acid. [Link]
- Google Patents. (2013). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. CN103073449A.
-
Huang, X., et al. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. Molecules, 23(9), 2251. [Link]
-
National Center for Biotechnology Information. (2024). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. [Link]
-
Miele, M., et al. (2025). Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons. RSC Publishing. [Link]
-
Illinois Experts. gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. [Link]
-
Organic Syntheses. gem-Difluorination of 1-dodecanal. [Link]
-
ResearchGate. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. [Link]
-
Wikipedia. Fluorination with aminosulfuranes. [Link]
-
Organic Syntheses. n-(2,4-diformyl-5-hydroxyphenyl)acetamide. [Link]
-
National Center for Biotechnology Information. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. [Link]
-
PubChem. Process for production of hexamethylenediamine from carbohydrate-containing materials and intermediates therefor - Patent US-9518005-B2. [Link]
-
National Center for Biotechnology Information. (2013). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]
- Google Patents. (2014). Novel substituted cyclohexane compounds. EP2763554B1.
-
ResearchGate. (2014). Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tutorchase.com [tutorchase.com]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 10. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Hydroxamate synthesis by acylation [organic-chemistry.org]
